molecular formula C23H37N3O4S B13738804 N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate CAS No. 104809-37-2

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate

Cat. No.: B13738804
CAS No.: 104809-37-2
M. Wt: 451.6 g/mol
InChI Key: WHBSGLKXXQLIEI-UHFFFAOYSA-N
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Description

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate is a complex organic compound with a unique structure that combines cyclohexyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-nitrophenylsulfanyl chloride in the presence of a base to yield the desired product. The reaction conditions often involve solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted sulfanyl compounds .

Scientific Research Applications

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their function. These interactions can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate is unique due to its specific combination of cyclohexyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

104809-37-2

Molecular Formula

C23H37N3O4S

Molecular Weight

451.6 g/mol

IUPAC Name

dicyclohexylazanium;2-[(2-nitrophenyl)sulfanylamino]pentanoate

InChI

InChI=1S/C12H23N.C11H14N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-5-8(11(14)15)12-18-10-7-4-3-6-9(10)13(16)17/h11-13H,1-10H2;3-4,6-8,12H,2,5H2,1H3,(H,14,15)

InChI Key

WHBSGLKXXQLIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)[O-])NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

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